1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine
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Description
“1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine” is also known as 5-MeO-DiBF. It is a psychedelic that has been sold online as a designer drug . It was first definitively identified in December 2015 by a forensic laboratory in Slovenia .
Molecular Structure Analysis
The molecular formula of “1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine” is C12H15NO2 . Its average mass is 205.253 Da and its monoisotopic mass is 205.110275 Da .Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine” and similar compounds may have potential for future research and development in the field of drug discovery.
properties
IUPAC Name |
1-(5-methoxy-1-benzofuran-3-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(13)5-9-7-15-12-4-3-10(14-2)6-11(9)12/h3-4,6-8H,5,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFEFSQHHKAKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC2=C1C=C(C=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930924 |
Source
|
Record name | 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |
CAS RN |
140853-59-4 |
Source
|
Record name | 1-(5-Methoxybenzofuran-3-yl)-2-aminopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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